"synthesis and characterization of 3-Cyano-4-methoxybenzoic acid"
"synthesis and characterization of 3-Cyano-4-methoxybenzoic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyano-4-methoxybenzoic acid
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Cyano-4-methoxybenzoic acid, a valuable intermediate in the preparation of various pharmacologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis of 3-Cyano-4-methoxybenzoic acid
The synthesis of 3-Cyano-4-methoxybenzoic acid can be achieved through multiple synthetic routes. A common and effective strategy involves the hydrolysis of a nitrile precursor, such as methyl 3-cyano-4-methoxybenzoate. This precursor can be synthesized from more readily available starting materials. An alternative pathway involves the introduction of a cyano group onto the aromatic ring of a substituted benzoic acid derivative.
A plausible and frequently employed synthetic pathway begins with 4-hydroxybenzoic acid and proceeds through formylation, cyanation, and etherification, followed by hydrolysis. This multi-step process is outlined below.
Synthetic Pathway Overview
The overall synthetic scheme can be visualized as a four-step process starting from 4-phenyl hydroxybenzoate, a protected form of 4-hydroxybenzoic acid. The key transformations include:
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Formylation: Introduction of a formyl group at the 3-position of the aromatic ring.
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Conversion to Nitrile: Transformation of the formyl group into a cyano group.
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Alkylation/Etherification: Introduction of the methoxy group via Williamson ether synthesis (or in this specific case, starting with a methoxy-precursor is also possible).
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Hydrolysis: Conversion of the ester to the final carboxylic acid.
A related procedure is documented for the synthesis of the isopropoxy analogue, which serves as a strong basis for the synthesis of the methoxy derivative.[2]
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Characterization Data
The structural confirmation and purity assessment of the synthesized 3-Cyano-4-methoxybenzoic acid are performed using various analytical techniques. The expected data from these analyses are summarized below.
| Property | Data |
| Molecular Formula | C₉H₇NO₃[3] |
| Molecular Weight | 177.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not explicitly found, but related compounds have m.p. > 180°C[4] |
| ¹H NMR | Expected signals for aromatic protons, a methoxy group, and a carboxylic acid proton. The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Expected signals for aromatic carbons, a methoxy carbon, a nitrile carbon, and a carboxylic acid carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (broad, carboxylic acid), C=O (carboxylic acid), C≡N (nitrile), C-O (ether), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 177.0426 (calculated for C₉H₇NO₃).[3] |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization are provided in this section.
Synthesis Protocol: Hydrolysis of Methyl 3-cyano-4-methoxybenzoate
This protocol describes the final step of the synthesis, which is the hydrolysis of the corresponding methyl ester. Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[5][6][7][8]
Acidic Hydrolysis:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl 3-cyano-4-methoxybenzoate (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
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Heating: Heat the mixture to reflux (approximately 110-120 °C) with constant stirring.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
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Purification: Wash the collected solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Cyano-4-methoxybenzoic acid.
Alkaline Hydrolysis:
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Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve methyl 3-cyano-4-methoxybenzoate (1 equivalent) in a suitable solvent like ethanol or methanol.
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Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 equivalents), to the flask.
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Heating: Heat the mixture to reflux with stirring.
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Monitoring: Monitor the reaction by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the sodium or potassium salt) forms, it can be filtered. The solvent is typically removed under reduced pressure.
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Acidification: Dissolve the residue in water and acidify the solution with a strong acid, like concentrated HCl, until the pH is acidic (pH ~2). This will protonate the carboxylate salt.[7]
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Isolation and Purification: The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum in the appropriate mass range.
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.
Melting Point Determination:
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Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
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Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.
Logical Relationships and Pathways
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. The mechanism differs slightly between acidic and basic conditions.
References
- 1. 3-CYANO-4-METHOXYBENZOIC ACID | 117738-82-6 [chemicalbook.com]
- 2. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 3. PubChemLite - 3-cyano-4-methoxybenzoic acid (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. Melting point standard 182-184°C - p-Anisic acid, 4-Methoxybenzoic acid [sigmaaldrich.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]






